rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one
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Overview
Description
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[45]decan-6-one is a spirocyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . The reaction conditions often include the use of boron trifluoride etherate (BF3.OEt2) in dichloromethane (DCM) at low temperatures (around -40°C) to achieve high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4
Chemical Reactions Analysis
Types of Reactions
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield spirocyclic ketones, while reduction can produce various spirocyclic alcohols.
Scientific Research Applications
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one has several scientific research applications:
Organic Synthesis: The unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s structural properties are explored for the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one exerts its effects involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby showing therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.
1,6,9-trioxaspiro[4.5]decane: A spiroacetal compound with additional oxygen atoms in the ring system.
Uniqueness
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its potential as a kinase inhibitor also sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(5S,9S)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C8H13NO3/c10-6-3-8(1-2-12-5-8)7(11)9-4-6/h6,10H,1-5H2,(H,9,11)/t6-,8-/m0/s1 |
InChI Key |
KFYZSKFCUOZUOU-XPUUQOCRSA-N |
Isomeric SMILES |
C1COC[C@@]12C[C@@H](CNC2=O)O |
Canonical SMILES |
C1COCC12CC(CNC2=O)O |
Origin of Product |
United States |
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